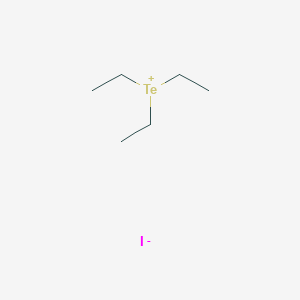
Triethyltellanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyltellanium iodide is an organotellurium compound with the chemical formula (C₂H₅)₃TeI It is a member of the tellurium family, which is known for its unique chemical properties and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethyltellanium iodide can be synthesized through the reaction of triethyltellurium chloride with sodium iodide in an organic solvent such as acetone or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and purification systems to ensure high purity and yield. The process may involve multiple steps, including the synthesis of intermediate compounds and their subsequent conversion to the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tellurium oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state tellurium compounds.
Substitution: The iodide ion in this compound can be substituted with other nucleophiles, leading to the formation of various organotellurium derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiolates, and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Tellurium dioxide (TeO₂) and other tellurium oxides.
Reduction: Triethyltellurium hydride and other lower oxidation state tellurium compounds.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Triethyltellanium iodide is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It is also used in the synthesis of tellurium-containing polymers and materials.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to the unique properties of tellurium compounds.
Medicine: While not widely used in medicine, the compound’s potential as a therapeutic agent is being explored, particularly in the context of its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of semiconductors and other electronic materials due to its unique electrical properties.
Mécanisme D'action
The mechanism by which triethyltellanium iodide exerts its effects is primarily through the formation of tellurium-carbon bonds. These bonds can interact with various molecular targets, leading to changes in the chemical and physical properties of the target molecules. The pathways involved include nucleophilic substitution and redox reactions, which can alter the electronic structure of the target compounds.
Comparaison Avec Des Composés Similaires
Triethylphosphonium iodide: Similar in structure but contains phosphorus instead of tellurium.
Triethylarsenium iodide: Contains arsenic instead of tellurium.
Triethylstibonium iodide: Contains antimony instead of tellurium.
Uniqueness: Triethyltellanium iodide is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher reactivity and unique electronic characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of advanced materials and electronic components.
Propriétés
Numéro CAS |
104746-44-3 |
|---|---|
Formule moléculaire |
C6H15ITe |
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
triethyltellanium;iodide |
InChI |
InChI=1S/C6H15Te.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WUYRXWHBLYQRRX-UHFFFAOYSA-M |
SMILES canonique |
CC[Te+](CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
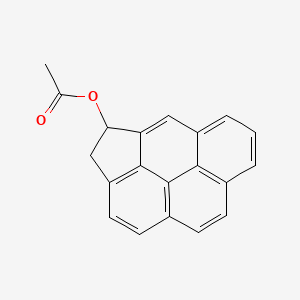
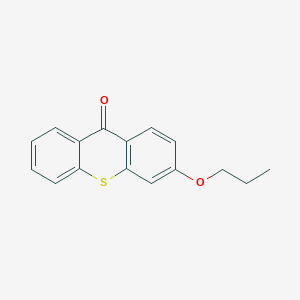
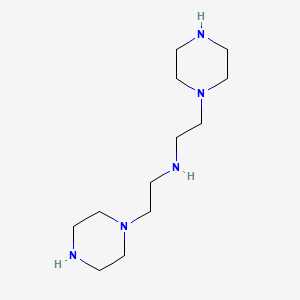
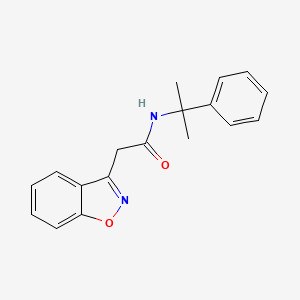


![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
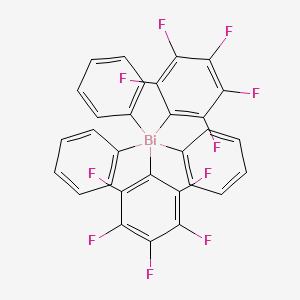

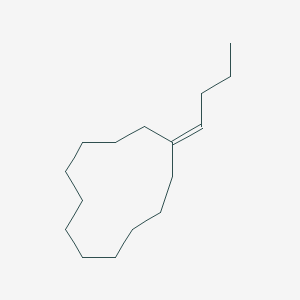

![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
